2-(4-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester
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Overview
Description
2-(4-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester is an organoboron compound that has garnered attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid ester group, which is known for its versatility in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester typically involves the reaction of 2-(4-Methylimidazol-1-yl)thiazole with boronic acid pinacol ester under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired boronic acid ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acid.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki–Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and organic solvents such as toluene or ethanol.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Reduced boronic ester compounds.
Substitution: Coupled products with new carbon-carbon bonds.
Scientific Research Applications
2-(4-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester primarily involves its ability to participate in Suzuki–Miyaura coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organic halide. This process results in the formation of a new carbon-carbon bond, which is the key step in the coupling reaction .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 2-(4-Methylimidazol-1-yl)pyrimidine-5-boronic acid pinacol ester
- 4-Methylimidazole boronic acid pinacol ester
Uniqueness
2-(4-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester is unique due to its specific structure, which combines the reactivity of the boronic ester group with the functional properties of the thiazole and imidazole rings. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
2-(4-methylimidazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BN3O2S/c1-9-6-17(8-15-9)11-16-10(7-20-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSQIIOAOGCILE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3C=C(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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